3-Methoxyphenyl methylcarbamate
Description
General Overview of Carbamate (B1207046) Compounds in Modern Chemical Sciences
Carbamates are a class of organic compounds derived from the unstable carbamic acid (NH2COOH). wikipedia.org Their general chemical structure is characterized by a carbonyl group flanked by an oxygen and a nitrogen atom, formally represented as R2NC(O)OR. wikipedia.org This functional group is central to their diverse applications across various scientific and industrial fields. In modern chemical sciences, carbamates are recognized for their wide-ranging utility, serving as key components in the synthesis of pharmaceuticals, agrochemicals, and polymers. ontosight.aitaylorandfrancis.com For instance, the well-known polyurethane plastics are polymers linked by carbamate groups. wikipedia.org
Carbamates are also notable for their role as intermediates in chemical synthesis. ontosight.ai Their reactivity, which is chemically similar to but greater than that of amides, allows for a variety of chemical transformations. noaa.gov They are incompatible with strong acids, bases, and particularly strong reducing agents. noaa.gov The versatility of the carbamate functional group has led to its incorporation into a vast array of molecules with significant biological activities.
Historical Context and Evolution of Carbamate Research
The study of carbamates has evolved significantly since their initial discovery. Early research focused on their fundamental chemical properties and synthesis. A significant area of development in carbamate research has been in the field of agrochemicals, particularly as insecticides. ontosight.aitaylorandfrancis.com Many carbamate-based pesticides were developed to have a high selectivity for insect acetylcholinesterase enzymes over their mammalian counterparts. wikipedia.org However, some, like aldicarb (B1662136) and carbofuran (B1668357), were found to be potent inhibitors of mammalian acetylcholinesterase as well. wikipedia.org
In the realm of medicine, carbamate derivatives have been investigated for their therapeutic potential. taylorandfrancis.com For example, neostigmine (B1678181) and rivastigmine, which are used in human pharmacotherapy, are based on the chemical structure of the natural alkaloid physostigmine, a carbamate. wikipedia.org The ongoing research into carbamates continues to explore new synthetic methodologies, including more environmentally friendly routes, and to identify novel applications in medicine and materials science. taylorandfrancis.com
Positioning of 3-Methoxyphenyl (B12655295) Methylcarbamate within the Broader Carbamate Chemical Class
3-Methoxyphenyl methylcarbamate, with the chemical formula C9H11NO3, is a specific member of the extensive carbamate family. nih.gov Its structure features a methylcarbamate group attached to a 3-methoxyphenyl ring. nih.gov This positions it as a substituted phenyl N-methylcarbamate. jst.go.jp The presence of the methoxy (B1213986) group on the phenyl ring at the meta position influences the electronic properties and, consequently, the reactivity and biological activity of the molecule.
Within the carbamate class, this compound is categorized as an aromatic carbamate. This distinguishes it from aliphatic carbamates and is significant in determining its physical and chemical properties, as well as its potential interactions in biological systems. Research on various substituted phenyl N-methylcarbamates has been a subject of interest, particularly in the context of their insecticidal properties. jst.go.jp
Rationale and Scope of Current Academic Research on this compound
Current academic research on this compound is driven by the broader interest in carbamate compounds as biologically active molecules. While specific, in-depth studies on this compound itself are not as widely documented as for some other carbamates, research on structurally similar compounds provides a rationale for its investigation. ontosight.ai The primary focus of such research is often to understand the structure-activity relationships within the carbamate class.
Investigations into substituted phenyl N-methylcarbamates have historically been aimed at developing new insecticides. jst.go.jp Therefore, it is plausible that research on this compound could be directed towards its potential as a pesticide. The academic scope would likely involve its synthesis, characterization, and evaluation of its biological activity, for instance, as a cholinesterase inhibitor, a common mechanism of action for carbamate insecticides. wikipedia.orgt3db.ca Furthermore, understanding its metabolic pathways and environmental fate would be crucial aspects of a comprehensive research program.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | (3-methoxyphenyl) N-methylcarbamate |
| CAS Number | 3938-28-1 |
| SMILES | CNC(=O)OC1=CC=CC(=C1)OC |
| InChI | InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |
| InChIKey | QHZWXMFBIJJCEB-UHFFFAOYSA-N |
Table generated from data available on PubChem. nih.gov
Synthesis of Carbamates
The synthesis of carbamates can be achieved through various chemical pathways. A common industrial method for producing N-methyl carbamates involves a three-step process:
Reaction of methylamine (B109427) with diphenyl carbonate in the liquid phase to produce phenol (B47542) and phenyl-N-methyl urethane (B1682113).
Continuous thermal degradation of the phenyl-N-methyl urethane mixture to yield a gas stream containing methyl isocyanate.
The methyl isocyanate is then reacted with a substituted phenol in the presence of a basic catalyst and an inert organic solvent to form the final N-methyl carbamate product. google.com
Alternative, phosgene-free routes for carbamate synthesis are also being explored. For example, methyl N-methyl carbamate has been synthesized by the reaction of methyl carbamate with methanol (B129727) in the presence of ionic liquids as catalysts. researchgate.net Another approach involves the reaction of 1,3-dimethylurea (B165225) with dimethyl carbonate under the action of a catalyst. google.com
Structure
3D Structure
Properties
CAS No. |
3938-28-1 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(3-methoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO3/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
QHZWXMFBIJJCEB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification of 3 Methoxyphenyl Methylcarbamate
Established Synthetic Routes to 3-Methoxyphenyl (B12655295) Methylcarbamate
The synthesis of 3-methoxyphenyl methylcarbamate, a significant chemical intermediate, is primarily achieved through established methods such as conventional esterification and transcarbamoylation, alongside catalyst-assisted strategies designed to optimize reaction efficiency and product yield.
One of the most traditional and straightforward methods for synthesizing this compound is through the reaction of 3-methoxyphenol (B1666288) with methyl isocyanate. This reaction is a classic example of esterification where the hydroxyl group of the phenol (B47542) attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the carbamate (B1207046) linkage. The reaction is typically carried out in an inert solvent to facilitate the interaction of the reactants.
Another conventional approach is transcarbamoylation. This method involves the reaction of 3-methoxyphenol with another carbamate, such as methyl carbamate, in the presence of a suitable catalyst. The reaction proceeds through the transfer of the carbamoyl (B1232498) group from the reagent carbamate to the 3-methoxyphenol. While effective, this method's efficiency can be influenced by the equilibrium nature of the reaction, often requiring specific conditions to drive it towards the desired product. A related approach involves the use of N-substituted carbamates for the transcarbamoylation of alcohols. rsc.org
A common precursor for the synthesis of 3-methoxyphenol is resorcinol (B1680541). chemicalbook.comnih.gov In a typical procedure, resorcinol is treated with a methylating agent like dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide (B78521), to yield 3-methoxyphenol. chemicalbook.com This product can then be used in the subsequent reaction with methyl isocyanate to produce this compound.
To enhance the efficiency and selectivity of carbamate synthesis, various catalytic systems have been developed. For the synthesis of aromatic carbamates, which are structurally related to this compound, metal-based catalysts have shown considerable promise. For instance, lead compounds have been demonstrated to be effective catalysts for the methoxycarbonylation of aniline (B41778) with dimethyl carbonate to produce methyl N-phenyl carbamate. bohrium.com In these reactions, various lead compounds exhibited high activity and selectivity. bohrium.com The reaction conditions, such as the ratio of dimethyl carbonate to aniline, the amount of catalyst, and the reaction temperature, were found to significantly influence the conversion and yield of the product. bohrium.com
Similarly, binary or ternary mixed metal oxide catalysts, such as Ce-Zn-Zr mixed metal oxides, have been employed for the synthesis of aromatic carbamates from an amine and a dialkyl carbonate. google.com These catalysts are typically synthesized via co-precipitation and can be recycled, offering a more environmentally friendly alternative to some traditional methods. google.com The reaction is generally carried out at elevated temperatures, ranging from 100 to 220°C. google.com
The optimization of these catalytic processes often involves a systematic study of various parameters as illustrated in the following table for the synthesis of methyl N-phenyl carbamate, a compound analogous to this compound.
Table 1: Optimization of Reaction Conditions for Methyl N-phenyl Carbamate Synthesis
| Catalyst | DMC/Aniline Ratio | Catalyst Amount | Temperature (°C) | Time (h) | Aniline Conversion (%) | MPC Selectivity (%) | MPC Yield (%) |
| Red PbO | - | - | - | - | 98 | 99 | - |
| Pb(OAc)₂·Pb(OH)₂ | - | - | 180 | 1 | 97 | 95 | 92 |
Data sourced from a study on the synthesis of methyl N-phenyl carbamate using lead catalysts. bohrium.com
Novel and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in chemical manufacturing. This trend is also reflected in the synthesis of carbamates like this compound, with a focus on green chemistry principles, flow chemistry, and biocatalysis.
Green chemistry principles are increasingly being applied to the synthesis of carbamates to minimize environmental impact. A key aspect of this is the use of less hazardous reagents and solvents. For example, dimethyl carbonate (DMC) is considered a green reagent and is being explored as a substitute for toxic phosgene (B1210022) in carbamate synthesis. bohrium.com The synthesis of aromatic carbamates using DMC in the presence of recyclable mixed metal oxide catalysts is a step towards a more sustainable process. google.com
The development of one-pot synthesis and multi-component reactions also aligns with the principles of green chemistry by reducing the number of steps, minimizing waste, and improving atom economy. researchgate.net For instance, the synthesis of various heterocyclic compounds, which can be structurally related to intermediates in carbamate synthesis, has been achieved through efficient one-pot, multi-component reactions. researchgate.net
Another green approach involves the use of hydrogen peroxide as an oxidizing agent in the synthesis of phenols from phenylboronic acids, which can be a precursor step for producing substituted phenols like 3-methoxyphenol. chemicalbook.com This method is considered environmentally friendly as it uses a green oxidant and can be performed under mild conditions. chemicalbook.com
Flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and scalability. thieme-connect.denih.govresearcher.lifenih.govnih.gov The application of flow chemistry to the synthesis of carbamates and their precursors can lead to more efficient and controlled manufacturing processes.
For example, continuous-flow systems have been successfully used for various organic transformations, including hydrogenations, isocyanations, and cyclizations, which are relevant to carbamate synthesis. thieme-connect.de In a flow setup, reagents are pumped through a reactor, often a heated coil or a packed bed containing a catalyst, allowing for precise control over reaction parameters like temperature, pressure, and residence time. thieme-connect.debeilstein-journals.org This can lead to higher yields and purities compared to traditional batch processes.
A telescoped flow synthesis approach, where multiple reaction steps are integrated into a single continuous process without isolating intermediates, has been demonstrated for the synthesis of complex molecules. nih.gov This strategy minimizes waste and reduces processing time. For instance, the synthesis of various active pharmaceutical ingredients has been achieved using multi-step continuous-flow systems. thieme-connect.de
The following table summarizes some examples of reactions performed under continuous flow conditions that are relevant to the synthesis of building blocks for compounds like this compound.
Table 2: Examples of Continuous Flow Reactions in Organic Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |
| Heck Reaction | Dibrominated agent, Aryl iodide | Microwave-assisted, MACOS | Coupled product | 53 | nih.gov |
| Nitrosation | Urea intermediate, NaNO₂/tBuONO | Formic acid, microreactor | Nitrosated product | - | nih.gov |
| Curtius Rearrangement | Carboxylic acid, DPPA, Benzyl alcohol | 120 °C, PFA reactor coil | Benzyl carbamate | 97 | beilstein-journals.org |
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.govnih.gov Enzymes operate under mild conditions of temperature and pH, and their high specificity can lead to products with high enantiomeric and regiomeric purity, reducing the need for complex purification steps. nih.gov
While specific examples of the direct chemoenzymatic synthesis of this compound are not widely reported, the principles of biocatalysis can be applied to the synthesis of its precursors or analogous structures. For instance, engineered aspartate aminotransferases have been used for the synthesis of L-3,4-dimethoxyphenyl-alanine from the corresponding phenylpyruvate derivative, demonstrating the potential of enzymes in manipulating methoxy-substituted aromatic rings. researchgate.net
Hydrolases are another class of enzymes that have been widely used in industrial synthesis, including the production of chiral alcohols and the synthesis of antibiotics. nih.gov In principle, a lipase (B570770) or a protease could be engineered to catalyze the formation of the carbamate bond between 3-methoxyphenol and a suitable methyl carbamate donor.
The integration of biocatalysis with flow chemistry represents a powerful combination for developing efficient and sustainable synthetic processes. beilstein-journals.org For example, a continuous flow system incorporating an immobilized enzyme can be used for the continuous production of a desired product. beilstein-journals.org
The following table provides examples of chemoenzymatic reactions that highlight the potential of this approach for synthesizing complex organic molecules.
Table 3: Examples of Chemoenzymatic Synthesis
| Enzyme | Substrate(s) | Product | Conversion/Yield | Reference |
| Aspartate Aminotransferase (engineered) | 3,4-dimethoxy phenylpyruvate | L-3,4-dimethoxyphenyl-alanine | 95.4% conversion | researchgate.net |
| Penicillin G Acylase (immobilized) | 7-amino-3-deacetoxycephalosporanic acid, d-phenylglycine methyl ester | Cephalexin | 99.3% conversion | nih.gov |
| Transaminase (ATA) | Ethyl N-Boc-D-pyroglutamate | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | - | researchgate.net |
Derivatization and Analog Synthesis from the this compound Scaffold
The this compound scaffold serves as a valuable starting point for chemical diversification, enabling the generation of novel molecules with tailored properties. nih.gov The strategic modification of this core structure is guided by established principles in medicinal chemistry and synthetic methodology, including structure-guided design, regioselective functionalization, and combinatorial synthesis. These approaches facilitate the exploration of the chemical space around the scaffold to develop new chemical entities.
Structure-Guided Design Principles for Novel Carbamate Derivatives
The design of novel derivatives based on the this compound core is heavily influenced by structure-activity relationship (SAR) studies and computational modeling. mdpi.com The carbamate group itself is a key structural motif in medicinal chemistry, often used as a stable and conformationally influential surrogate for peptide bonds. acs.orgnih.gov Its unique chemical properties, including its stability and ability to participate in hydrogen bonding, are critical considerations in the design of new molecules. acs.org
Three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for this purpose. mdpi.commdpi.com These computational methods analyze the relationship between the structural features of a series of compounds and their biological activity, generating predictive models that guide the design of more potent or selective derivatives. mdpi.com For a scaffold like this compound, these models would identify key steric, electrostatic, hydrophobic, and hydrogen-bonding regions that are critical for interaction with a biological target.
Key principles in the structure-guided design of carbamate derivatives include:
Conformational Restriction: The carbamate functionality imposes a degree of conformational restriction due to the delocalization of electrons across the N-C-O system. acs.org This can be exploited to orient substituents in a specific and favorable way for target binding.
Bioisosteric Replacement: The carbamate moiety can act as a bioisostere of an amide bond, which is a common feature in many biologically active molecules. This allows for the modification of peptides and other molecules to improve metabolic stability while retaining biological function. nih.gov
Table 1: Guiding Principles for Derivative Design
| Design Principle | Application to this compound Scaffold | Desired Outcome |
|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Analyze a series of analogs to build a predictive model based on steric and electrostatic fields. mdpi.commdpi.com | Identify key structural modifications on the phenyl ring or N-methyl group that enhance biological activity. |
| Conformational Analysis | Exploit the carbamate group's rotational barrier to control the spatial arrangement of other functional groups. acs.orgnih.gov | Optimize the molecule's shape for better binding to a target receptor or enzyme. |
| Hydrogen Bond Donor/Acceptor Mapping | Modify the scaffold to introduce or enhance hydrogen bonding interactions with a target. acs.org | Increase binding affinity and selectivity. |
| Lipophilicity Modulation | Introduce polar or non-polar groups to the phenyl ring to alter the compound's LogP value. nih.gov | Improve membrane permeability and pharmacokinetic properties. |
Regioselective Functionalization Strategies
Regioselective functionalization allows for the precise modification of a specific position on the this compound scaffold. The existing substituents on the aromatic ring—the methoxy (B1213986) group (-OCH₃) and the methylcarbamate group (-OCONHCH₃)—direct the position of subsequent chemical reactions. This control is crucial for systematically exploring the structure-activity relationship of different isomers.
The methoxy group is an electron-donating group and an ortho-, para-director for electrophilic aromatic substitution. The carbamate group, being electron-withdrawing, acts as a meta-director. The interplay of these directing effects determines the reactivity of each position on the phenyl ring.
Common regioselective functionalization strategies applicable to this scaffold include:
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation would be directed to the positions ortho and para to the strongly activating methoxy group (C2, C4, and C6 positions). The C4 and C6 positions are generally favored due to reduced steric hindrance compared to the C2 position, which is situated between the two existing substituents.
Directed Ortho-Metalation (DoM): This powerful technique can achieve functionalization at positions that are electronically disfavored. While the carbamate itself is not a strong directing group for lithiation, the methoxy group can direct metalation to the C2 and C4 positions.
Late-Stage C-H Functionalization: Modern catalytic methods, often employing palladium or iridium catalysts, enable the direct functionalization of C-H bonds. nih.gov Photocatalytic approaches, for instance, have been developed for the meta-selective C-H functionalization of arenes, which could potentially be used to modify the C5 position of the scaffold. nih.gov
Table 2: Predicted Regioselectivity of Functionalization on the this compound Ring
| Ring Position | Substituent | Directing Effect | Predicted Reactivity/Strategy |
|---|---|---|---|
| C1 | -OCONHCH₃ | Meta-directing | N/A (Substituted) |
| C2 | H | Ortho to -OCH₃ | Favorable for electrophilic substitution and directed metalation, but sterically hindered. |
| C3 | -OCH₃ | Ortho, Para-directing | N/A (Substituted) |
| C4 | H | Para to -OCH₃ | Highly favorable for electrophilic substitution. elsevierpure.com |
| C5 | H | Meta to both groups | Generally unreactive to electrophiles; a target for specialized meta-C-H functionalization. nih.gov |
| C6 | H | Ortho to -OCH₃ | Favorable for electrophilic substitution. |
Synthesis of Combinatorial Libraries Based on the Carbamate Core
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of structurally related compounds for screening. The this compound scaffold is well-suited for the creation of such libraries, particularly through solid-phase synthesis. nih.gov
In a typical solid-phase approach, a precursor to the scaffold is attached to a solid support, such as a Merrifield resin. nih.gov For example, 3-methoxyphenol could be anchored to the resin, followed by reaction with a diverse set of isocyanates to generate a library of N-substituted carbamates. Alternatively, the N-methylcarbamate core could be pre-formed and then subjected to various reactions that modify the phenyl ring.
The key advantage of this method is the ease of purification; excess reagents and by-products are simply washed away, leaving the resin-bound products. nih.gov This allows for the efficient and parallel synthesis of hundreds or thousands of distinct analogs.
A hypothetical combinatorial library synthesis could involve:
Attachment of 3-methoxyphenol to a solid support.
Reaction with methyl isocyanate to form the core this compound structure on the resin.
A regioselective reaction, such as nitration at the C4 position.
Reduction of the nitro group to an amine.
Acylation of the resulting amine with a library of diverse carboxylic acids.
Cleavage from the resin to release the final products.
This multi-step sequence allows for diversification at multiple points, leading to a large and structurally rich library of compounds derived from the original scaffold.
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 3 Methoxyphenyl Methylcarbamate
Hydrolytic Degradation Mechanisms and Kinetics
Hydrolysis is a primary degradation pathway for carbamate (B1207046) pesticides in aqueous environments. The rate and mechanism of this process are highly dependent on the pH of the solution.
The hydrolysis of N-methylcarbamates is subject to catalysis by both acids and bases, with the rate of degradation being significantly faster under alkaline conditions. Studies on analogous compounds, such as 4-bromo-3,5-dimethylphenyl N-methylcarbamate and landrin (2,3,5-trimethylphenyl-N-methylcarbamate), have shown that the hydrolysis follows a pseudo-first-order kinetic model. nih.govresearchgate.net
Under alkaline conditions (pH > 8), the hydrolysis of N-methylcarbamates is known to proceed via an elimination-conjugate base (E1cB) mechanism. nih.govresearchgate.net This mechanism involves a two-step process:
Deprotonation: A hydroxide (B78521) ion abstracts a proton from the nitrogen atom of the carbamate group, forming a conjugate base.
Elimination: The conjugate base then undergoes unimolecular elimination to form methyl isocyanate and the corresponding phenolate (B1203915) anion.
The positive activation entropy values observed for the alkaline hydrolysis of compounds like 4-bromo-3,5-dimethylphenyl N-methylcarbamate (+35.73 J mol⁻¹ K⁻¹) and landrin (+38.40 J mol⁻¹ K⁻¹) support the E1cB mechanism, as it indicates a more disordered transition state, which is characteristic of an elimination reaction. nih.govresearchgate.net
In neutral and acidic conditions, the hydrolysis rate is considerably slower. While specific data for 3-Methoxyphenyl (B12655295) methylcarbamate is not available, general trends for carbamates suggest that acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. However, this pathway is generally less significant than alkaline hydrolysis in environmental settings where pH values are typically neutral to slightly alkaline.
Table 1: Hydrolysis Rate Constants and Half-Lives of Structurally Similar N-Methylcarbamates at 25°C
| Compound | pH | Rate Constant (k) | Half-Life (t½) |
| Carbaryl (B1668338) | 7.0 | 1.1 x 10⁻⁷ s⁻¹ | 72 days |
| Carbaryl | 9.0 | 1.1 x 10⁻⁵ s⁻¹ | 17.5 hours |
| Propoxur | 7.0 | 2.2 x 10⁻⁸ s⁻¹ | 365 days |
| Propoxur | 9.0 | 2.2 x 10⁻⁶ s⁻¹ | 3.6 days |
Note: Data presented is for illustrative purposes based on common carbamate pesticides and does not represent experimentally determined values for 3-Methoxyphenyl methylcarbamate.
The solvent environment can influence the rate of hydrolysis. While specific studies on this compound are lacking, research on other organic compounds shows that solvent polarity can affect reaction rates. For hydrolysis reactions, an increase in solvent polarity can stabilize the transition state, potentially increasing the reaction rate.
The ionic strength of the solution can also play a role. In general, for reactions involving charged species, an increase in ionic strength can affect the activity coefficients of the reactants and the transition state, leading to a change in the observed reaction rate. The magnitude and direction of this effect depend on the specific mechanism of the reaction. For the E1cB mechanism of carbamate hydrolysis, changes in ionic strength could potentially influence the initial deprotonation step.
The primary hydrolytic degradation products of N-methylcarbamates are the corresponding phenol (B47542) and methylamine (B109427) (which is formed from the hydrolysis of the intermediate, methyl isocyanate). nih.gov For this compound, the expected hydrolytic products are therefore 3-methoxyphenol (B1666288) and methylamine.
Modern analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are instrumental in the separation, identification, and quantification of these degradation products in environmental samples. researchgate.net These methods allow for the confirmation of the proposed degradation pathways by detecting the key intermediates and final products.
Table 2: Expected Hydrolytic Degradation Products of this compound
| Parent Compound | Primary Degradation Product 1 | Primary Degradation Product 2 |
| This compound | 3-Methoxyphenol | Methyl Isocyanate (intermediate) -> Methylamine |
Photochemical Transformation Pathways
In addition to hydrolysis, photochemical reactions can contribute significantly to the degradation of carbamates in the environment, particularly in sunlit surface waters. These transformations can occur through direct absorption of light or via indirect processes mediated by other light-absorbing substances.
Upon absorption of light, the molecule can undergo various transformations, including cleavage of the carbamate ester bond, rearrangements, or reactions involving the aromatic ring.
Indirect photolysis involves the transfer of energy from a photo-excited "sensitizer" molecule to the target compound, or the generation of reactive species by the sensitizer (B1316253) that then react with the target. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as important photosensitizers.
When DOM absorbs sunlight, it can form excited triplet states (³DOM*) which can directly transfer energy to a target molecule, leading to its degradation. Additionally, the interaction of excited DOM with oxygen can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can then oxidize and degrade organic contaminants like this compound.
The rate of indirect photolysis is dependent on the concentration and nature of the photosensitizers present in the water, as well as the reactivity of the target compound with the generated reactive species. Studies on other pesticides have shown that reactions with hydroxyl radicals are often a major pathway for their indirect photolytic degradation. nih.gov The excited triplet state of humic substances has also been shown to play a role in the degradation of certain organic pollutants. researchgate.netnih.gov
Phototransformation Products and Subsequent Pathways
The phototransformation of this compound is influenced by the specific conditions of irradiation, such as the wavelength of light and the presence of other chemical species. While direct photolysis can occur, the process is often mediated by photochemically produced reactive species. The degradation of carbamate pesticides, a class to which this compound belongs, can proceed through mechanisms such as a photo-Fries rearrangement. scispace.com This type of reaction involves a cyclohexadienone intermediate. scispace.com
In aqueous environments, the phototransformation of structurally similar compounds can lead to a variety of products. For instance, the UV irradiation of metoxuron, which shares a methoxyphenyl group, results primarily in the photohydrolysis of its C-Cl bond, yielding 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea. nih.govresearchgate.net This suggests that hydroxylation of the phenyl ring is a potential phototransformation pathway for this compound. Further irradiation of these primary products can lead to the formation of more complex structures, such as dihydroxydimethoxybiphenyl derivatives. nih.govresearchgate.net The specific products formed and their subsequent transformation pathways are highly dependent on the reaction medium and the presence of oxygen. researchgate.net
Table 1: Potential Phototransformation Products of this compound and Related Compounds
| Parent Compound | Transformation Product | Proposed Pathway | Reference |
| Metoxuron | 3-(3-hydroxy-4-methoxyphenyl)-1,1-dimethylurea | Photohydrolysis | nih.govresearchgate.net |
| Metoxuron | Dihydroxydimethoxybiphenyl derivatives | Further transformation of primary products | nih.govresearchgate.net |
| Azak | Not specified | Photo-Fries rearrangement via cyclohexadienone intermediate | scispace.com |
This table is illustrative and based on the transformation of structurally similar compounds. The specific products for this compound may vary.
Oxidative Transformation Processes
The degradation of this compound in abiotic systems is significantly influenced by the presence of reactive oxygen species (ROS). While specific studies on this compound are limited, the reactivity of the broader class of carbamate pesticides provides insight into potential transformation pathways. ROS, such as hydroxyl radicals (•OH), are highly reactive and can initiate the degradation of organic compounds through hydrogen abstraction or addition to aromatic rings.
The reaction with hydroxyl radicals is a key degradation pathway for many organic pollutants in aqueous environments. For carbamates, this can lead to the hydroxylation of the aromatic ring and the cleavage of the carbamate ester bond. The presence of a methoxy (B1213986) group on the phenyl ring of this compound is expected to influence the sites of •OH attack due to its electron-donating nature.
The oxidation of this compound can be catalyzed by enzymes or enzyme-mimicking abiotic catalysts in non-living matrices. Hydrolases and oxidoreductases are the primary enzyme classes responsible for the degradation of carbamate pesticides. nih.gov These enzymes can facilitate the hydrolysis of the ester or amide bond in the carbamate structure. nih.gov For example, carbaryl hydrolases have been shown to act on the carbamate moiety. nih.gov
In the case of phenmedipham, a carbamate herbicide, degradation is initiated by a hydrolase that breaks down the compound into methyl N-hydroxyphenyl carbamate and m-toluidine. nih.gov This suggests a similar hydrolytic pathway could be relevant for this compound. Abiotic catalysts, such as metal oxides, can also mimic the function of oxidative enzymes and promote the degradation of carbamates, although the specific mechanisms and products may differ.
Advanced Mechanistic Investigations
Isotopic labeling is a powerful technique for tracing the fate of atoms and functional groups during chemical reactions, thereby elucidating transformation mechanisms. While specific isotopic labeling studies on this compound were not found in the search results, the principles of this methodology are broadly applicable. For instance, by labeling the carbonyl carbon with ¹³C or the methyl group on the carbamate nitrogen with ¹⁴C, the cleavage of the ester and amide bonds can be monitored, and the distribution of the label in the resulting products can be quantified. Similarly, deuterium (B1214612) labeling of the phenyl ring or the methoxy group could help to understand the mechanisms of hydroxylation and demethylation reactions.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a molecular-level understanding of reaction mechanisms, transition states, and the energetics of transformation pathways. researchgate.net For the study of this compound, computational models could be employed to investigate various degradation reactions.
For example, the photodegradation pathways of molecules can be explored by calculating the properties of their excited states. nih.gov Time-dependent DFT can be used to simulate the electronic transitions upon UV irradiation and identify which bonds are likely to break. nih.gov Such studies can reveal the potential for bond cleavage within the peptide group or adjacent to it, leading to the disruption of the molecule. nih.gov
Furthermore, computational methods can be used to model the reaction of this compound with ROS like the hydroxyl radical. By calculating the activation energies for hydrogen abstraction from different positions or for addition to the aromatic ring, the most favorable reaction pathways can be predicted. These theoretical investigations can complement experimental findings and provide a detailed picture of the transformation mechanisms. researchgate.net
Environmental Fate and Abiotic/biotic Degradation of 3 Methoxyphenyl Methylcarbamate
Abiotic Degradation in Environmental Matrices
The persistence and transformation of 3-methoxyphenyl (B12655295) methylcarbamate in the environment, independent of biological activity, are governed by abiotic processes such as hydrolysis and photolysis. These reactions are influenced by environmental conditions including pH, temperature, and the presence of sunlight.
It is important to note that the substitution pattern on the phenyl ring can influence the rate of hydrolysis. The methoxy (B1213986) group at the meta-position of 3-methoxyphenyl methylcarbamate will have an electronic effect on the stability of the carbamate (B1207046) ester bond, but without specific studies, a precise half-life cannot be determined.
The degradation of this compound in soil and sediment is a complex process influenced by soil type, organic matter content, pH, moisture, and temperature. While specific half-life data for this compound in soil and sediment is scarce, general principles of carbamate behavior can be applied. Carbamates can be adsorbed to soil particles, particularly in soils with high organic matter and clay content. This adsorption can reduce their availability for degradation and transport.
The persistence of carbamates in soil can vary widely. Some carbamates are relatively non-persistent, with half-lives of a few days to a few weeks, while others can persist for longer periods. The rate of degradation is often a combination of both abiotic (chemical hydrolysis) and biotic (microbial) processes. One source suggests that the presence of a methoxy group may influence soil persistence differently than other functional groups like chlorine, but does not provide specific data for this compound.
The primary abiotic degradation pathway for N-methylcarbamate esters like this compound is the hydrolysis of the ester bond. This reaction is expected to yield two main transformation products: 3-methoxyphenol (B1666288) and methylcarbamic acid. Methylcarbamic acid is unstable and is anticipated to further break down into methylamine (B109427) and carbon dioxide.
The environmental relevance of these transformation products depends on their own persistence, mobility, and potential toxicity. 3-methoxyphenol is a phenolic compound, and its environmental fate would be subject to further degradation processes. The ultimate breakdown products of methylamine and carbon dioxide are readily incorporated into natural biogeochemical cycles. Detailed studies characterizing the full range of potential abiotic transformation products of this compound under various environmental conditions are not currently available in the literature.
Microbial Biotransformation and Biodegradation Pathways
Microbial activity is a primary driver in the environmental degradation of many organic compounds, including carbamate pesticides. uth.grtandfonline.com Soil and water microorganisms have evolved diverse enzymatic machinery to utilize these compounds as sources of carbon and nitrogen. frontiersin.orgresearchgate.net
A wide variety of microorganisms capable of degrading carbamate insecticides have been isolated from soil and aquatic environments. frontiersin.org These include bacteria from genera such as Pseudomonas, Arthrobacter, Sphingomonas, Achromobacter, and Blastobacter. nih.govasm.org These microorganisms have demonstrated the ability to break down various carbamate structures, suggesting that similar organisms could be involved in the degradation of this compound.
The isolation of such microorganisms typically involves enrichment culture techniques, where soil or water samples are incubated with the target carbamate as the sole source of carbon and/or nitrogen. This selects for microbial populations that can metabolize the compound. Subsequent purification and identification of individual strains allow for detailed studies of their degradation capabilities and the enzymatic pathways involved. While specific studies on the isolation of microorganisms that degrade this compound are not prominent in the literature, the broad substrate specificity of many carbamate-degrading microbes suggests they could also metabolize this compound.
The initial and most critical step in the microbial degradation of N-methylcarbamate insecticides is the hydrolysis of the carbamate ester linkage. frontiersin.orgnih.gov This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govplos.org Several carbamate hydrolase genes have been identified in degrading bacteria, including cehA and mcbA. asm.org
The enzymatic hydrolysis of this compound would be expected to follow this general pathway, cleaving the ester bond to produce 3-methoxyphenol and methylcarbamic acid. The latter spontaneously decomposes to methylamine and carbon dioxide. frontiersin.org The resulting 3-methoxyphenol can then be further metabolized by the microorganisms through various aromatic degradation pathways, often involving ring cleavage and eventual entry into central metabolic pathways. Methylamine can be utilized as a source of both carbon and nitrogen by many soil bacteria. frontiersin.org
The enzymes responsible for carbamate hydrolysis often exhibit broad substrate specificity, enabling them to act on a range of different carbamate pesticides. nih.gov Therefore, it is highly probable that the enzymatic machinery found in known carbamate-degrading bacteria would be effective in the initial breakdown of this compound.
Biotransformation in Complex Microbial Communities and Bioreactors
The breakdown of carbamate pesticides in the environment is largely driven by microbial activity. bohrium.comfrontiersin.org Diverse microbial communities in soil and water possess the enzymatic machinery to transform or completely mineralize these compounds. frontiersin.orgnih.gov The primary mechanism for the initial breakdown of carbamates by microorganisms is hydrolysis of the carbamate ester linkage. frontiersin.orgnih.gov This reaction is catalyzed by carbamate hydrolase enzymes, leading to the formation of a phenol (B47542), methylamine, and carbon dioxide. frontiersin.orgnih.gov
A variety of bacterial and fungal genera, including Pseudomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, Aspergillus, and Trichoderma, have been identified as capable of degrading carbamate pesticides. frontiersin.org In the case of aromatic carbamates, following the initial hydrolysis, the resulting phenolic compound undergoes further degradation, often involving hydroxylation of the aromatic ring by oxygenases, which increases its susceptibility to ring cleavage and further breakdown. nih.gov
Bioreactors housing specific microbial strains or consortia represent a promising technology for the remediation of carbamate-contaminated water and soil. These controlled environments can optimize conditions for microbial growth and enzymatic activity, enhancing the rate and extent of pesticide degradation. Research on carbamate-degrading enzymes, such as CehA, has shown that different host organisms can exhibit preferences for specific carbamate structures, suggesting that bioreactor efficiency could be tailored by selecting appropriate microbial agents. nih.gov For instance, certain hydrolases show a preference for bicyclic carbamates like carbofuran (B1668357), while others are more effective against monocyclic carbamates. nih.gov Given the monocyclic aromatic structure of this compound, it is probable that microbial communities and bioreactors effective against other monocyclic carbamates would also be capable of its biotransformation.
Table 1: Microbial Genera Involved in Carbamate Pesticide Degradation
| Microbial Genus | Type | Reference |
| Pseudomonas | Bacterium | frontiersin.org |
| Stenotrophomonas | Bacterium | frontiersin.org |
| Micrococcus | Bacterium | frontiersin.org |
| Enterobacter | Bacterium | frontiersin.org |
| Nocardioides | Bacterium | frontiersin.org |
| Aspergillus | Fungus | frontiersin.org |
| Trichoderma | Fungus | frontiersin.org |
Adsorption, Desorption, and Leaching Behavior in Environmental Systems
The mobility of a pesticide in the environment is governed by its adsorption and desorption characteristics in soil and sediment. These processes, in turn, influence its potential to leach into groundwater or be transported via surface runoff.
The adsorption of carbamate pesticides in soil is significantly influenced by the soil's organic matter content and the type and amount of clay minerals present. researchgate.netresearchgate.net Generally, soils with higher organic matter exhibit greater adsorption of carbamates. researchgate.net This is attributed to the partitioning of the pesticide into the organic phase. For instance, studies on carbofuran have shown a strong correlation between its adsorption and the organic matter content of the soil. epa.gov
The interaction between carbamates and soil components occurs through various mechanisms, including hydrogen bonding and coordination with exchangeable cations on clay surfaces. researchgate.net The chemical's octanol-water partition coefficient (Kow) is also a key factor, with more hydrophobic compounds tending to adsorb more strongly to soil particles. researchgate.net Carbaryl (B1668338), for example, is known to be strongly absorbed by soil particles. nih.gov Given that this compound is an aromatic carbamate, it is expected to exhibit moderate to high sorption in soils, particularly those rich in organic matter. nih.gov
The potential for a pesticide to leach into groundwater is inversely related to its adsorption in soil. Highly water-soluble and weakly adsorbed carbamates, such as methomyl (B1676398) and aldicarb (B1662136), are more prone to leaching. nih.gov Conversely, aromatic carbamates that adsorb more strongly to soil particles have a lower leaching potential. nih.gov
The mobility of this compound in subsurface environments will likely be moderate. Its movement will be retarded in soils with high organic matter and clay content due to stronger adsorption. However, in sandy soils with low organic matter, the potential for leaching into groundwater would be higher. scirp.org The transport of this compound in aquatic environments would be influenced by its partitioning between the water column and suspended sediments, with higher adsorption to sediments reducing its concentration in the dissolved phase.
Table 2: Factors Influencing Adsorption and Leaching of Carbamate Pesticides
| Factor | Influence on Adsorption | Influence on Leaching | Reference |
| Soil Organic Matter | Increases adsorption | Decreases leaching | researchgate.netresearchgate.net |
| Clay Content | Increases adsorption | Decreases leaching | researchgate.net |
| Pesticide Solubility | Higher solubility decreases adsorption | Higher solubility increases leaching | nih.gov |
| Pesticide Kow | Higher Kow increases adsorption | Higher Kow decreases leaching | researchgate.net |
Photodegradation and Hydrolysis in Natural Waters and Atmospheres
Abiotic degradation processes, including photodegradation and hydrolysis, can also contribute to the breakdown of carbamate pesticides in the environment.
Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. This can be an important degradation pathway for pesticides present on plant surfaces or in the upper layers of water bodies. researchgate.net For some carbamates, photolysis can lead to the substitution of functional groups with hydroxyl groups, followed by cleavage of the molecule. nih.gov
Hydrolysis is a chemical reaction with water that can lead to the breakdown of pesticides. The rate of hydrolysis is often dependent on the pH of the water. Carbamate pesticides are generally susceptible to hydrolysis, especially under alkaline conditions. This process breaks the ester linkage, similar to the initial step in microbial degradation, yielding a phenol and carbamic acid, which is unstable and further degrades.
For this compound, it is anticipated that both photodegradation and hydrolysis will play a role in its transformation in aquatic environments. The methoxy group on the phenyl ring may influence the rate and products of these reactions. Halogenated methoxybenzenes, for example, have been shown to be subject to atmospheric dispersal and can persist in the environment. nih.gov While not halogenated, the presence of the methoxy group on the aromatic ring of this compound is a key structural feature that will dictate its reactivity towards light and water.
Analytical Methodologies for the Detection and Quantification of 3 Methoxyphenyl Methylcarbamate
Chromatographic Techniques and Hyphenated Systems
Chromatographic separation is fundamental for isolating 3-Methoxyphenyl (B12655295) methylcarbamate from complex matrices prior to its detection. Gas chromatography (GC) and liquid chromatography (LC) are the most common separation techniques, and their coupling with mass spectrometry (MS) provides powerful tools for both quantitative analysis and structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds. However, many carbamates, including 3-Methoxyphenyl methylcarbamate, are prone to thermal degradation in the hot GC injector and column, making direct analysis challenging. To overcome this, derivatization is often a necessary step to enhance thermal stability and improve chromatographic behavior.
A common derivatization strategy for carbamates involves hydrolysis to their corresponding phenols, followed by reaction with a suitable agent to create a more volatile and less polar derivative. For instance, a general method for carbamate (B1207046) pesticide analysis involves hydrolysis to a substituted phenoxide ion, which is then derivatized with α-bromo-2,3,4,5,6-pentafluorotoluene (PFBB). This derivatization allows for sensitive detection using an electron capture detector (ECD) or mass spectrometry. While this specific method has been evaluated for a range of carbamates, its direct application to this compound would require optimization of reaction conditions.
Another approach is flash methylation in the GC injector, which can be applied to a broad range of carbamates. This technique involves the co-injection of the sample with a methylating agent. For N-aryl-carbamates, this can lead to the formation of stable methylated derivatives that are amenable to GC-MS analysis.
Table 1: Illustrative GC-MS Parameters for Carbamate Analysis (based on general methods)
| Parameter | Value |
| Column | SGE BPX-50 (60 m x 0.25 mm ID, 0.25 µm film) |
| Injector Temperature | 250°C |
| Oven Program | 70°C (1 min), then 10°C/min to 300°C (hold 6 min) |
| Carrier Gas | Helium at 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Ion Trap |
Note: These parameters are based on a general method for carbamate analysis and would require specific validation for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of thermally labile and polar compounds like this compound. This technique avoids the need for derivatization and offers high sensitivity and selectivity, making it ideal for trace analysis in complex environmental and biological samples.
The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection. Reversed-phase chromatography is typically used for carbamates, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
The mass spectrometer is usually operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantitative analysis. In MRM, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The selection of appropriate precursor and product ions is crucial for method specificity. For this compound (molecular weight 181.19 g/mol ), the protonated molecule would have an m/z of 182.2.
While specific LC-MS/MS methods for this compound are not widely detailed in the reviewed literature, methods for other carbamates can provide a starting point for development. For example, a study on the determination of three other carbamate insecticides in river water utilized LC-ESI-MS/MS with MRM detection.
Table 2: Representative LC-MS/MS Parameters for Carbamate Analysis
| Parameter | Value |
| Column | XSelect® CSH C18 (100 x 2.1 mm, 2.5 µm) |
| Mobile Phase | A: 10 mmol L⁻¹ ammonium acetate (pH 4.0); B: Methanol/Acetonitrile (50:50, v/v) |
| Gradient | 0 min, 15% B; 2.28–10.82 min, 59% B; 14 min, 90% B |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: These parameters are illustrative and would need to be optimized and validated for the specific analysis of this compound.
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, is a powerful tool for the identification of unknown metabolites of this compound. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites and aids in their structural elucidation.
Metabolite profiling studies typically involve comparing the HRMS data from control samples with those from samples exposed to this compound. Statistical analysis can then be used to identify features (unique m/z and retention time pairs) that are significantly altered. The accurate mass of these features can be used to propose potential elemental compositions. Subsequent MS/MS experiments, where the metabolite ions are fragmented, provide structural information that can be used to confirm the identity of the metabolites.
Common metabolic transformations for carbamates include hydroxylation of the aromatic ring or the N-methyl group, and cleavage of the carbamate ester bond. HRMS would be instrumental in identifying these and other potential biotransformation products of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (beyond basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. While basic one-dimensional (1D) NMR (¹H and ¹³C) is used for initial identification, advanced NMR methodologies are employed for unequivocal structural confirmation of this compound, ensuring the correct assignment of its isomeric form and the connectivity of all atoms.
For a molecule like this compound, it is crucial to confirm the meta substitution pattern on the aromatic ring and the precise arrangement of the methylcarbamate group. This is achieved through a combination of 1D and two-dimensional (2D) NMR experiments.
Advanced NMR Techniques for Structural Elucidation:
¹H NMR Spectroscopy : In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of the signals provide initial structural clues. For this compound, specific signals corresponding to the methyl protons (both on the carbamate and the methoxy (B1213986) group) and the aromatic protons would be expected. The splitting pattern of the aromatic protons is particularly important for confirming the 1,3- (meta) substitution. nih.gov
¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments. The expected signals for this compound would include the methyl carbons, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the carbonyl carbon of the carbamate group. oregonstate.edu The chemical shift of the carbonyl carbon is characteristic of the carbamate functional group.
2D Correlation Spectroscopy (COSY) : ¹H-¹H COSY experiments identify protons that are coupled to each other (typically on adjacent carbons). This technique would definitively establish the connectivity between the protons on the aromatic ring, confirming their relative positions and supporting the meta substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC) : This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of which proton is attached to which carbon atom, pairing the data from the ¹H and ¹³C spectra.
Heteronuclear Multiple Bond Correlation (HMBC) : HMBC is one of the most powerful tools for structural elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would show correlations between:
The methyl protons of the methoxy group and the aromatic carbon to which it is attached (C3).
The N-methyl protons and the carbamate carbonyl carbon.
Nuclear Overhauser Effect (NOE) Spectroscopy : This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It can be used to confirm the spatial relationship between, for example, the methoxy group protons and the adjacent aromatic proton at the C2 position.
Combined, these advanced NMR techniques provide a comprehensive and unambiguous confirmation of the chemical structure of this compound, going far beyond simple identification to provide a complete map of atomic connectivity and spatial arrangement. nih.govmdpi.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom/Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Key Correlations |
| N-CH₃ | ~2.8 | ~28 | Signal is a doublet if coupled to N-H. Correlates to C=O in HMBC. |
| N-H | ~5.0 | - | Broad singlet, position can vary. |
| C=O | - | ~154 | Carbonyl carbon, characteristic shift for carbamates. |
| C1 (C-O-C=O) | - | ~151 | Aromatic carbon attached to the carbamate ester oxygen. |
| C2 | ~6.7 | ~107 | Aromatic CH. |
| C3 (C-OCH₃) | - | ~160 | Aromatic carbon attached to the methoxy group. |
| C4 | ~6.8 | ~112 | Aromatic CH. |
| C5 | ~7.2 | ~130 | Aromatic CH. |
| C6 | ~6.7 | ~107 | Aromatic CH. |
| O-CH₃ | ~3.8 | ~55 | Singlet in ¹H NMR. Correlates to C3 in HMBC. |
Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary depending on the solvent and instrument conditions. rsc.orgnih.govspectrabase.comchemicalbook.comchemicalbook.com
Sample Preparation and Extraction Techniques for Complex Matrices
The accurate analysis of this compound in complex matrices such as food, water, or soil requires efficient sample preparation to isolate the analyte from interfering components. nih.gov The choice of extraction technique is critical for achieving high recovery, minimizing matrix effects, and ensuring the sensitivity of the subsequent analysis.
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a conventional technique based on the partitioning of an analyte between two immiscible liquid phases. For carbamates, LLE optimization involves several key parameters:
Extraction Solvent : Acetonitrile is commonly used for its ability to efficiently extract moderately polar carbamates from aqueous and solid samples. googleapis.com Other solvents like ethyl acetate may also be used.
Sample to Solvent Ratio : Optimizing this ratio is crucial for achieving high extraction efficiency. researchgate.net
pH Adjustment : The pH of the sample can influence the charge state of interfering compounds and the stability of the analyte, affecting partitioning.
Salt Addition : The addition of salts like sodium chloride or magnesium sulfate (B86663) to the aqueous phase (salting-out effect) reduces the solubility of the analyte in the aqueous layer, driving it into the organic solvent and improving recovery. googleapis.com
Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that involves passing a liquid sample through a solid sorbent material that retains the analyte. mdpi.com The analyte is later eluted with a small volume of an organic solvent. Optimization of SPE for carbamate analysis includes:
Sorbent Selection : C18 (octadecyl-bonded silica) is a common choice for retaining moderately polar carbamates from aqueous samples. nih.govkfupm.edu.sa Specialized cartridges, such as those containing graphitized carbon black (GCB) or primary-secondary amine (PSA) sorbents, can be used for cleanup to remove specific interferences like pigments or fatty acids. hpst.cz Porous organic polymers have also been shown to be effective adsorbents for carbamates. nih.gov
Sample pH and Volume : The pH of the sample is adjusted to ensure the analyte is in a neutral form for optimal retention on non-polar sorbents. The sample volume and its loading rate onto the cartridge must be controlled to prevent breakthrough. nih.gov
Elution Solvent : The choice of elution solvent is critical for desorbing the analyte from the sorbent. Mixtures of acetonitrile, methanol, or ethyl acetate are frequently used. The volume of the elution solvent is minimized to pre-concentrate the sample. hpst.cznih.gov
Table 2: Optimization Parameters for SPE and LLE of Carbamates
| Technique | Parameter | Typical Conditions/Options | Purpose | Reference |
| LLE | Extraction Solvent | Acetonitrile, Ethyl Acetate | To efficiently dissolve and extract carbamates from the matrix. | googleapis.comresearchgate.net |
| Ionic Strength | Addition of NaCl, MgSO₄ | To decrease analyte solubility in the aqueous phase (salting-out). | googleapis.com | |
| Homogenization | Shaking, Vortexing | To maximize the surface area contact between the two liquid phases. | researchgate.net | |
| SPE | Sorbent Material | C18, Polymeric Sorbents, PSA, GCB | To retain the analyte while allowing interferences to pass through. | hpst.cznih.gov |
| Sample pH | Adjusted to 5-7 | To ensure the analyte is in a neutral state for optimal retention. | nih.gov | |
| Elution Solvent | Acetonitrile, Methanol, Dichloromethane | To effectively desorb the analyte from the sorbent. | hpst.cznih.gov | |
| Desorption Conditions | Solvent volume, flow rate | To ensure complete recovery of the analyte in a minimal volume. | nih.gov |
Advanced Microextraction Techniques (e.g., Solid-Phase Microextraction, Dispersive Liquid-Liquid Microextraction)
To meet the demands for faster, greener, and more sensitive analytical methods, several microextraction techniques have been developed. These methods drastically reduce solvent consumption and can be easily automated.
Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. sigmaaldrich.com The fiber can be immersed directly into a liquid sample or exposed to the headspace above the sample. youtube.comyoutube.com
Optimization : Key parameters include the selection of the fiber coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB), extraction time, temperature, sample agitation, and pH. nih.govnih.gov Desorption is achieved thermally in the injector of a gas chromatograph or by using a solvent for analysis by HPLC. nih.gov In-tube SPME is a variation that can be coupled online with HPLC for automated analysis of polar compounds like carbamates. nih.govnih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) is a rapid microextraction method where a mixture of a water-immiscible extraction solvent and a water-miscible disperser solvent is injected into an aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for instantaneous extraction of the analyte into the organic phase. researchgate.net
Optimization : The selection and volume of the extraction solvent (e.g., tetrachloroethylene, chlorobenzene) and disperser solvent (e.g., acetonitrile, methanol, acetone) are the most critical parameters. nih.govnih.gov Other factors like sample pH, salt addition, and centrifugation time are also optimized to maximize the enrichment factor. nih.gov DLLME has been successfully applied to the determination of carbamates in juice samples, demonstrating high recoveries and low detection limits. nih.gov
Table 3: Comparison of Advanced Microextraction Techniques for Carbamate Analysis
| Technique | Principle | Advantages | Key Optimization Parameters | Reference |
| SPME | Analyte partitioning onto a coated fiber. | Solvent-free, simple, easily automated, high sensitivity. | Fiber coating, extraction time/temp, agitation, desorption method. | sigmaaldrich.comnih.govnih.gov |
| DLLME | Analyte partitioning into fine droplets of an extraction solvent dispersed in the sample. | Fast, high enrichment factor, low solvent use, simple. | Type/volume of extraction and disperser solvents, pH, salt addition. | mdpi.comresearchgate.netnih.gov |
Quality Assurance and Quality Control in Analytical Research
To ensure that the analytical results for this compound are reliable, accurate, and defensible, a robust Quality Assurance (QA) and Quality Control (QC) program is essential. This involves a set of systematic procedures applied throughout the analytical process, from sample collection to final data reporting. epa.gov
Method Validation is a cornerstone of QA/QC, demonstrating that an analytical method is suitable for its intended purpose. osti.govresearchgate.net Key validation parameters include:
Linearity : The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by a correlation coefficient (r²) of >0.99. hpst.czresearchgate.net
Limit of Detection (LOD) : The lowest concentration of an analyte that can be reliably distinguished from background noise.
Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be measured with acceptable precision and accuracy. For carbamates, LOQs in the low µg/kg or µg/L range are often achieved. googleapis.comhpst.cz
Accuracy : The closeness of the measured value to the true value. It is typically evaluated through recovery studies on spiked matrix samples. Recoveries in the range of 70-120% are generally considered acceptable. hpst.czresearchgate.net
Precision : The degree of agreement among a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision). RSD values below 15-20% are often required. googleapis.comresearchgate.net
Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Quality Control Procedures:
Certified Reference Materials (CRMs) : A CRM is a material with one or more property values that are certified by a metrologically valid procedure. bam.de Analyzing a CRM with a matrix similar to the unknown samples provides the ultimate test of a method's accuracy and traceability. studylib.netsigmaaldrich.com
Laboratory Control Samples (LCS) : A well-characterized matrix (e.g., clean water) spiked with a known concentration of the analyte. It is run with each batch of samples to monitor the performance of the entire analytical system.
Method Blanks : An analyte-free matrix that is carried through the entire sample preparation and analysis process. It is used to identify any contamination introduced during the procedure. epa.gov
Matrix-Matched Calibration : To compensate for matrix effects (suppression or enhancement of the analytical signal by co-extracted compounds), calibration standards are often prepared in a blank matrix extract that is similar to the samples being analyzed. hpst.cznih.gov
By implementing these QA/QC measures, laboratories can ensure the generation of high-quality, reliable data for the analysis of this compound.
Structure Activity Relationship Sar and Ligand Target Interactions of 3 Methoxyphenyl Methylcarbamate
Theoretical and Computational Approaches to SAR
Comprehensive searches for studies applying theoretical and computational methods to elucidate the structure-activity relationship of 3-Methoxyphenyl (B12655295) methylcarbamate have yielded no specific results.
Molecular Docking and Dynamics Simulations with Enzyme Active Sites or Receptor Binding Pockets
There are no specific molecular docking or molecular dynamics simulation studies in the available literature that report on the interaction of 3-Methoxyphenyl methylcarbamate with enzyme active sites, such as acetylcholinesterase, or any receptor binding pockets. Therefore, detailed information on its binding pose, specific amino acid interactions, and the dynamic stability of the ligand-target complex is not available.
Ligand Efficiency and Binding Energy Calculations
In the absence of specific binding affinity data (such as Kᵢ or IC₅₀ values) and computational studies, the ligand efficiency and binding energy for this compound have not been reported.
Biochemical and Biophysical Characterization of Target Interactions
While it is established that this compound functions as a cholinesterase inhibitor, detailed biochemical and biophysical characterization is limited.
Inhibition Kinetics against Model Enzymes (e.g., acetylcholinesterases, carboxylesterases from non-human organisms)
This compound is recognized as an acetylcholinesterase (AChE) inhibitor. However, specific kinetic constants such as the inhibition constant (Kᵢ), the concentration causing 50% inhibition (IC₅₀), or carbamoylation and decarbamoylation rates against specific non-human organism enzymes are not well-documented in readily accessible literature.
Some studies use metolcarb as a reference compound, providing a relative measure of its inhibitory potency. For instance, in a study designing novel carbamate (B1207046) derivatives, a newly synthesized compound, 6q , was reported to have 12-fold greater AChE inhibitory activity than metolcarb when tested against AChE from the brain of the housefly. nih.gov Another study on phthalimide alkyloxyphenyl N-methylcarbamates found that their most potent compound displayed AChE inhibition that was 29-fold higher than that of metolcarb against the same enzyme source. These findings confirm that this compound is an active inhibitor of insect acetylcholinesterase, though less potent than newly developed derivatives.
No specific data on the inhibition kinetics of this compound against carboxylesterases from non-human organisms were found.
Table 1: Comparative Acetylcholinesterase (AChE) Inhibition
| Compound | Source of AChE | Relative Inhibitory Activity Compared to this compound |
|---|---|---|
| Compound 6q | Housefly Brain | 12-fold greater |
Ligand Binding Studies using Advanced Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
There is no evidence in the scientific literature of ligand binding studies on this compound using advanced biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Consequently, thermodynamic parameters of its binding to any biological target, including binding affinity (Kₐ or Kₔ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), have not been experimentally determined and reported.
Allosteric Modulation and Conformational Changes Induced by this compound Interaction
The interaction of carbamate inhibitors, such as this compound, with their primary target, acetylcholinesterase (AChE), can involve more than simple competitive binding at the active site. Evidence suggests that allosteric modulation plays a crucial role in the inhibitory mechanism of some carbamates and other ligands. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity. osu.edunih.gov
For acetylcholinesterase, a key allosteric site is the peripheral anionic site (PAS). Ligands that bind to the PAS can induce conformational changes in the active site gorge, thereby affecting substrate binding and catalysis. nih.gov While direct studies detailing the allosteric modulation by this compound are not extensively available, the behavior of structurally related carbamates allows for informed inferences. It is plausible that the methoxyphenyl group of the compound interacts with residues at the entrance or within the active site gorge, contributing to conformational adjustments of the enzyme.
These conformational changes can affect key residues within the active site, such as those in the anionic subsite, which is critical for binding the quaternary ammonium (B1175870) group of acetylcholine. nih.gov Visualization techniques comparing the crystal structures of native AChE with inhibitor-bound complexes have revealed that such interactions can lead to coordinated conformational shifts. nih.gov The binding of an inhibitor can cause a transition between active and non-active conformations of key residues, effectively occluding the active center. nih.gov Therefore, the interaction of this compound with AChE likely involves a combination of direct interaction with the active site and allosteric effects that induce conformational changes, leading to a potentiation of its inhibitory activity.
Mechanistic Basis of Biological Activity in In Vitro and Non-Human Model Systems
Cellular Assays for Enzyme Activity and Pathway Modulation in Cell Lines
The biological activity of this compound and related compounds is primarily assessed through a variety of cellular and enzymatic assays. These assays are crucial for determining the compound's potency and selectivity as a cholinesterase inhibitor. The most common method for measuring AChE activity is the Ellman method, which can be adapted for real-time measurements in cellular systems, such as those using immobilized human erythrocytes. nih.gov
In these assays, the compound's ability to inhibit the hydrolysis of a substrate, like acetylthiocholine, is quantified. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower IC50 values indicate greater potency.
Studies on various carbamate derivatives demonstrate a wide range of inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The structure of the carbamate, including the nature of the phenyl ring substituent, significantly influences its potency and selectivity. For instance, different methoxyphenyl carbamate derivatives have shown IC50 values ranging from nanomolar to micromolar concentrations against cholinesterases. nih.govepa.gov The selectivity for BChE over AChE is a desirable characteristic for certain therapeutic applications, and some tetracyclic 3-methoxyphenylcarbamates have demonstrated submicromolar activity at BChE with high selectivity over AChE. nih.gov
Beyond direct enzyme inhibition, cellular assays are also employed to evaluate the broader effects of these compounds. Cytotoxicity studies in various human tumor cell lines, such as HeLa, HT-29, and MCF7, are conducted to assess the compound's potential as an anticancer agent. nih.gov Some N-(5-methoxyphenyl) derivatives have shown sub-micromolar cytotoxicity and have been found to disrupt the microtubule network in cells, leading to cell cycle arrest and apoptosis. nih.gov
Below is a table summarizing the inhibitory activities of various methoxyphenyl carbamate derivatives against cholinesterases, compiled from published research findings.
| Compound Derivative | Target Enzyme | IC50 (µM) | Selectivity (AChE/BChE) |
| Tetracyclic 3-methoxyphenylcarbamate | BChE | < 1.0 | > 900-fold vs AChE |
| Tricyclic 3-methoxyphenylcarbamate | AChE | 40 - < 200 | Moderate |
| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl (4-methylphenyl)carbamate | EeAChE | 38.9% inhibition at 100 µM | |
| [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl] methyl heptylcarbamate | eqBuChE | 12.8 | |
| 3-(3-methoxy-3-oxopropyl)-4-(((4-methoxyphenyl)(methyl) carbamoyl)oxy)indolin-1-ium hydrochloride | AChE | 1.2 |
This table is a representation of data for various methoxyphenyl carbamate derivatives to illustrate the range of activities and is not specific to this compound itself due to limited available data.
Receptor Occupancy and Signal Transduction Pathway Modulation in Non-Clinical Models
The biological effects of this compound as a cholinesterase inhibitor are intrinsically linked to its ability to occupy the active site of the enzyme, leading to an increase in the concentration of acetylcholine in the synaptic cleft. This elevated acetylcholine then acts on its receptors, primarily muscarinic and nicotinic acetylcholine receptors, modulating downstream signal transduction pathways.
Enzyme-Carbamate Adduct Formation and Reversibility Studies
The primary mechanism of action for this compound and other carbamate inhibitors is the formation of a covalent adduct with the target enzyme, acetylcholinesterase. This process involves the carbamylation of a serine residue (Ser203 in human AChE) located within the enzyme's active site. This reaction is analogous to the acetylation of the enzyme by its natural substrate, acetylcholine. However, the resulting carbamylated enzyme is significantly more stable than the acetylated intermediate. nih.gov
The inhibition process can be described as pseudo-irreversible. nih.gov While the carbamate-enzyme bond is covalent, it is susceptible to hydrolysis, which regenerates the active enzyme. The rate of this hydrolysis (decarbamylation) is much slower than the rate of deacetylation, leading to a prolonged but ultimately reversible inhibition of the enzyme. nih.govnih.gov The duration of inhibition is determined by the stability of the carbamate adduct, which in turn is influenced by the specific chemical structure of the carbamate.
Studies on related carbamates have shown that pre-treatment with a reversible inhibitor can protect the enzyme from irreversible inhibition by more potent agents like organophosphates. nih.gov Following the removal of both the reversible and irreversible inhibitors, the enzyme activity can recover as the carbamate adduct is slowly hydrolyzed. This reversibility is a key feature that distinguishes carbamate inhibitors from irreversible organophosphate inhibitors. The psychopharmacological effects of reversible cholinesterase inhibition have been studied for compounds structurally similar to this compound, such as N-methyl 3-isopropyl phenyl carbamate. nih.gov
The kinetics of adduct formation (carbamylation rate) and breakdown (decarbamylation rate) are critical parameters that define the pharmacological profile of a carbamate inhibitor. These parameters can be determined through detailed kinetic studies, often involving computer simulations to model the complex interactions between the inhibitor, the substrate, and the enzyme. nih.gov
Advanced Applications and Future Research Trajectories for 3 Methoxyphenyl Methylcarbamate
Potential as a Research Tool in Enzymology and Neurobiology
The unique chemical structure of 3-Methoxyphenyl (B12655295) methylcarbamate makes it a valuable tool for researchers studying enzymatic processes and the complexities of the nervous system.
Use as a Chemical Probe for Enzyme Characterization and Mechanism Elucidation
Carbamates are well-established inhibitors of cholinesterases, a class of enzymes crucial for nerve function. nih.govrsc.org This inhibitory action allows 3-Methoxyphenyl methylcarbamate to be used as a chemical probe to investigate the structure and function of these enzymes. By studying the kinetics of inhibition, researchers can gain insights into the enzyme's active site and the mechanism of catalysis. mdpi.comnih.gov
The inhibitory process involves the carbamylation of a serine residue within the enzyme's active site, a reaction that is typically reversible. mdpi.com The rates of carbamylation and decarbamylation are influenced by the structure of the carbamate (B1207046), including the nature of the leaving group and the substituents on the carbamate nitrogen. mdpi.com Studies on various carbamates have shown that the size and electronic properties of these substituents can significantly affect the inhibitory potency and selectivity towards different types of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.commdpi.comnih.gov While specific kinetic data for this compound is not extensively documented in publicly available literature, the principles derived from related compounds provide a strong framework for its application in enzyme characterization.
Table 1: General Kinetic Parameters of Cholinesterase Inhibition by Carbamates
| Parameter | Description | Significance in Enzyme Characterization |
| k_i | Second-order rate constant of carbamylation | Reflects the efficiency of the inhibitor in binding to and carbamylating the enzyme. Variations in k_i with different carbamates can map the steric and electronic requirements of the enzyme's active site. nih.gov |
| k_r | First-order rate constant of decarbamylation | Indicates the rate of enzyme regeneration. A slow k_r leads to prolonged inhibition, a desirable trait for some therapeutic applications. mdpi.com |
| IC₅₀ | Concentration of inhibitor required to achieve 50% enzyme inhibition | Provides a measure of the inhibitor's potency. Comparing IC₅₀ values of different carbamates helps in understanding structure-activity relationships. nih.govnih.govresearchgate.netresearchgate.netmdpi.com |
Investigation of Cholinergic System Dynamics in Model Organisms
The cholinergic system, which utilizes the neurotransmitter acetylcholine, is fundamental to numerous physiological processes. Dysregulation of this system is implicated in various neurological disorders. The ability of this compound to inhibit acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, makes it a useful tool for studying the dynamics of the cholinergic system in model organisms. nih.gov By modulating the levels of acetylcholine, researchers can investigate the downstream effects on neuronal signaling, behavior, and the development of the nervous system. nih.gov
The study of how various environmental toxicants impact the developing cholinergic system is an active area of research. researchgate.net Carbamates, as a class of compounds that directly interact with a key component of this system, can be employed to simulate certain aspects of cholinergic disruption and to explore the resulting neurotoxicological outcomes.
Material Science and Polymer Chemistry Applications
The carbamate functional group is a versatile building block in polymer chemistry, offering opportunities for the creation of novel materials with tailored properties.
Incorporation into Polymeric Systems as a Monomer or Cross-linking Agent
This compound has the potential to be utilized as a monomer in the synthesis of polyurethanes and other polymers. Polyurethanes are typically formed by the reaction of diisocyanates with polyols, but alternative, isocyanate-free routes are being explored, some of which involve carbamate precursors. rsc.orgmsu.edutechscience.comresearchgate.net The methoxy (B1213986) and methylcarbamate groups on the phenyl ring of this compound can influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Furthermore, the carbamate group can participate in cross-linking reactions, which are essential for creating robust and durable polymer networks. mdpi.com Cross-linking enhances properties like chemical resistance and dimensional stability. mdpi.com While specific studies detailing the use of this compound as a cross-linking agent are not widely reported, the general reactivity of carbamates suggests its potential in this area. rsc.org
Development of Functional Materials with Embedded Carbamate Moieties
The incorporation of carbamate moieties into polymer backbones can impart specific functionalities to the material. For instance, the ability of carbamates to form hydrogen bonds can influence the self-assembly and morphology of polymers. The development of functional materials based on carbamates is an emerging field with potential applications in areas such as drug delivery and coatings. The presence of the methoxyphenyl group in polymers derived from this compound could also confer unique optical or electronic properties.
Exploration of Novel Biological Activities in Non-Human Systems
The biological effects of carbamates are not limited to the nervous system of vertebrates. Research has shown that these compounds can exhibit a range of activities in other organisms, opening up avenues for new applications.
The insecticidal properties of many carbamates are well-documented and are primarily due to their inhibition of acetylcholinesterase in insects. nih.govresearchgate.netnih.gov The toxicity of phenyl methylcarbamates to insects like the honey bee has been shown to correlate with their anticholinesterase activity. nih.gov The specific substituents on the phenyl ring play a crucial role in determining the insecticidal potency and spectrum of activity. mdpi.com The methoxy group on this compound could modulate its insecticidal properties, and further research could explore its efficacy against various pest species.
Recent studies have also highlighted the antifungal potential of novel N-aryl carbamate derivatives. researchgate.netmdpi.com These compounds have shown inhibitory activity against a range of plant pathogenic fungi. researchgate.netmdpi.com The mechanism of action is thought to involve the targeting of thiol groups in fungal enzymes. researchgate.net The structure-activity relationships in these studies indicate that the nature and position of substituents on the aromatic ring are critical for antifungal efficacy. researchgate.netnih.gov Therefore, this compound and its derivatives represent a promising area for the discovery of new antifungal agents for agricultural or other applications.
Table 2: Investigated Biological Activities of Phenyl Carbamate Derivatives in Non-Human Systems
| Organism Type | Biological Activity | Potential Application | Key Structural Features Influencing Activity |
| Insects | Insecticidal (via acetylcholinesterase inhibition) | Pest control nih.gov | Substituents on the phenyl ring affecting binding to the enzyme's active site. mdpi.com |
| Fungi | Antifungal | Crop protection, material preservation researchgate.netmdpi.com | Nature and position of substituents on the N-phenyl ring. researchgate.netnih.gov |
| Bacteria | Antimicrobial (variable) | Limited data, potential for targeted antibacterial agents | Specific substitutions on the phenyl and carbamate moieties. nih.gov |
Antimicrobial or Antiparasitic Potential in In Vitro or Ex Vivo Models
While research directly investigating the antimicrobial or antiparasitic properties of this compound is limited, studies on structurally related methoxyphenyl carbamate derivatives have shown promise in these areas, suggesting potential avenues for future investigation.
A study on the in vitro antimicrobial activity of basic esters of meta-alkoxyphenylcarbamic acid, which share the core methoxyphenyl carbamate structure, revealed varying levels of efficacy against different microbes. scielo.br For instance, a compound bearing a meta-methoxy side chain and a para-fluoro substituent on the phenylpiperazine ring (compound 6d in the study) was most effective against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 195.3 μg/mL. scielo.br Another derivative with a propoxy side chain and a meta-trifluoromethyl group (compound 8e) showed the highest activity against Candida albicans, with an MIC of 97.7 μg/mL. scielo.br However, all tested compounds in this series were found to be practically inactive against Staphylococcus aureus (MIC > 1000 μg/mL). scielo.br These findings indicate that modifications to the chemical structure of methoxyphenyl carbamates can significantly influence their antimicrobial spectrum and potency.
In the realm of antiparasitic research, a simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated significant anthelmintic properties against the nematode Toxocara canisin vitro. nih.gov This compound affected the viability of the parasites in a manner dependent on both time and concentration, showcasing a selective antiparasitic effect with lower cytotoxicity to human and animal cell lines compared to the parent drug, albendazole. nih.gov Although not a carbamate, the presence of the methoxyphenyl group in this active compound suggests that this moiety may be a valuable component in the design of novel anthelmintic agents.
These studies on related compounds underscore the potential for this compound and its derivatives to be explored as novel antimicrobial or antiparasitic agents. Further research, including in vitro screening against a broad panel of bacterial, fungal, and parasitic pathogens, is warranted to determine the specific activity profile of this compound.
Interactive Data Table: Antimicrobial Activity of select meta-Alkoxyphenylcarbamate Derivatives
| Compound ID (as per source) | Substituent at 4-phenylpiperazin-1-yl core | Alkoxy Side Chain | Test Organism | Minimum Inhibitory Concentration (MIC) in μg/mL |
| 6d | para-fluoro | meta-methoxy | Escherichia coli | 195.3 |
| 8e | meta-trifluoromethyl | propoxy | Candida albicans | 97.7 |
| All tested | Varied | Varied | Staphylococcus aureus | >1000 |
Data sourced from Malík, I., et al. (2009). scielo.br
Phytochemical Interaction Studies and Plant Metabolism
Carbamate insecticides undergo a variety of metabolic transformations in plants, primarily through hydrolysis, oxidation, and conjugation, to form products that are often similar or identical to those formed in animals and insects. nih.gov The primary metabolic pathways for carbamates in plants include:
Hydrolysis: The ester linkage of the carbamate is cleaved, which is a major degradation pathway. nih.gov
Oxidation: This can occur at various positions on the molecule, such as hydroxylation of the aromatic ring or the N-methyl group. nih.gov
Conjugation: The resulting metabolites, such as phenols, are often conjugated with endogenous plant molecules like sugars to form glycosides, which increases their water solubility and facilitates storage or further degradation. nih.gov
For instance, research on carbaryl (B1668338), another N-methyl carbamate, shows that it is hydroxylated to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl, which are then conjugated. nih.gov Similarly, aldicarb (B1662136) is oxidized to its sulfoxide (B87167) and then hydrolyzed to the corresponding oxime. nih.gov
Recent research has also highlighted the dynamic interplay between plant root secretions and the fate of carbamates in the soil and their uptake by plants. A study investigating the effect of dissolved organic matter (DOM) on the bioaccumulation and biotransformation of carbamates in cabbage plants found that the presence of DOM reduced the uptake of carbamates. nih.gov Conversely, exposure to carbamates was found to alter the composition of DOM. nih.gov Interestingly, the study revealed that plant root secretions could alleviate the molecular alterations of DOM induced by carbamate exposure over time, suggesting a complex, reciprocal relationship between the plant and the pesticide in its environment. nih.gov
While these studies provide a general framework for how a compound like this compound might be metabolized in plants and interact with the surrounding phytochemical environment, specific research on this compound is needed to elucidate its precise metabolic fate and interactions.
Interdisciplinary Research Synergies and Emerging Research Gaps
Integration with Systems Biology and Omics Approaches for Mechanistic Insights
The advent of systems biology and "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful, holistic approach to understanding the complex interactions between chemicals and biological systems. nih.gov These approaches are poised to provide profound mechanistic insights into the action of compounds like this compound, moving beyond traditional toxicological endpoints.
Currently, there is a lack of studies that apply systems biology or omics approaches specifically to this compound. However, the application of these technologies to other pesticides and chemicals demonstrates their potential. For example, transcriptomics can reveal unique gene expression profiles following exposure, providing clues about the mode of action and identifying potential biomarkers. dataintelo.com Proteomics can identify changes in protein abundance, offering a better understanding of the underlying mechanisms of action. dataintelo.com Metabolomics, the study of the complete set of small-molecule metabolites, can reveal alterations in metabolic pathways, providing a snapshot of the physiological impact of a chemical. epa.gov
For carbamates in general, omics approaches could be used to:
Identify novel molecular targets beyond acetylcholinesterase.
Elucidate the mechanisms of non-target toxicity.
Understand the development of resistance in pests.
Assess the impact on soil microbial communities and plant metabolism.
The integration of multi-omics data with computational modeling can help to construct predictive models of toxicity and to identify key pathways perturbed by carbamate exposure. frontiersin.org This systems-level understanding is crucial for risk assessment and for the development of safer, more effective pesticides. The application of these powerful tools to this compound represents a significant research gap and a promising future direction.
Challenges and Opportunities in Fundamental Carbamate Research
Fundamental research on carbamates, including this compound, faces several challenges, but also presents significant opportunities for innovation and improvement in agriculture and public health.
Challenges:
Analytical Methods: A primary challenge is the development of rapid, sensitive, and cost-effective analytical methods for detecting carbamate residues in complex matrices like food and environmental samples. nih.govthermofisher.comselectscience.net The inherent instability of some carbamates can complicate analysis. researchgate.net
Toxicity and Non-Target Effects: While carbamates are generally less persistent in the environment than organochlorine pesticides, concerns remain about their acute toxicity and potential long-term effects on non-target organisms, including humans. frontiersin.orgmdpi.combeyondpesticides.org Understanding and mitigating these effects is a key research challenge.
Resistance: The development of resistance in target pests is an ongoing issue that necessitates the continuous development of new pest control strategies and compounds. dataintelo.com
Synthesis: Traditional methods for synthesizing carbamates often involve toxic reagents like phosgene (B1210022) and isocyanates, posing safety and environmental concerns. acs.org
Opportunities:
Sustainable Agriculture: There is a growing demand for more sustainable and environmentally friendly agricultural practices. futuremarketinsights.com This presents an opportunity to develop new carbamate formulations with improved safety profiles and to integrate them into Integrated Pest Management (IPM) programs. futuremarketinsights.com
Novel Applications: The structural diversity of carbamates offers opportunities for the discovery of new biological activities, including potential therapeutic applications as antimicrobial or antiparasitic agents. scielo.bracs.org
Greener Synthesis: Research into greener and more sustainable methods for carbamate synthesis, such as those utilizing carbon dioxide as a C1 source, is a promising area of innovation. acs.org
Precision Agriculture: Advances in precision agriculture could enable more targeted application of carbamates, reducing the total amount of pesticide used and minimizing environmental impact. futuremarketinsights.com
Addressing these challenges and capitalizing on these opportunities will require a multidisciplinary approach, combining expertise in chemistry, toxicology, environmental science, and molecular biology. Continued fundamental research on carbamates like this compound is essential for ensuring their safe and effective use.
Conclusion and Future Perspectives
Summary of Key Research Findings and Contributions Related to 3-Methoxyphenyl (B12655295) Methylcarbamate
Research into 3-methoxyphenyl methylcarbamate, also known as metolcarb, has established it as a representative N-methyl carbamate (B1207046) insecticide. nih.govscience.gov The primary contribution of this compound to scientific literature lies in its role as a classic example of a reversible acetylcholinesterase (AChE) inhibitor. t3db.catoxno.com.au Studies have consistently demonstrated that its mechanism of action involves the carbamoylation of the AChE active site, which prevents the breakdown of the neurotransmitter acetylcholine. t3db.catoxno.com.auwikipedia.org This mode of action, shared with other carbamates, results in neurotoxicity to target insect pests and has made this compound a useful tool in toxicological studies to probe the function of the cholinergic nervous system. toxno.com.aujodrugs.com
Key findings have detailed its use as an insecticide for controlling a variety of agricultural pests, particularly on rice crops. nih.gov Although it is not approved for use in the European Union or registered in the United States, its history of application has prompted research into its environmental fate. nih.gov Investigations show that like many carbamates, it can be degraded by microbial populations in the soil, which has spurred studies into the specific enzymatic pathways involved in its breakdown. nih.govdelaware.gov Research has also characterized its physical and chemical properties, contributing to models that predict the environmental transport and persistence of carbamate pesticides in soil and water systems. nih.govnih.gov
Identification of Unanswered Questions and Emerging Research Avenues
Despite the foundational knowledge surrounding this compound, several research questions remain unanswered. While its primary target, acetylcholinesterase, is well-known, a more granular understanding of its interaction with different AChE isoforms across various species is needed. Such research could elucidate the basis for selective toxicity and inform the design of more species-specific pesticides. Furthermore, a comprehensive picture of its metabolic fate in non-target organisms, including the full range of degradation products and their potential toxicities, is still incomplete. nih.gov
An important emerging research avenue is the investigation of its potential as an endocrine-disrupting chemical (EDC). nih.gov Studies on other carbamates have revealed effects on the male reproductive system and hormonal regulation, but specific data on this compound are scarce. nih.govnih.gov Future work should focus on its potential to interfere with steroidogenesis and other hormonal pathways, as well as any transgenerational epigenetic effects that might arise from exposure. nih.gov The long-term ecological impact of low-level environmental exposure, particularly on aquatic invertebrates and soil microbial communities, warrants more detailed investigation. nih.govresearchgate.net Understanding the synergistic effects that may occur when this compound is present with other common environmental pollutants is another critical area for future research.
Broader Implications of this compound Research for General Carbamate Science and Chemical Biology
The study of this compound has broader implications that extend beyond the compound itself, contributing significantly to general carbamate science and chemical biology. As a structurally straightforward carbamate, it serves as a valuable reference compound for structure-activity relationship (SAR) studies, helping scientists understand how modifications to the phenyl ring and carbamate moiety affect inhibitory potency and selectivity. nih.gov
In the field of enzyme kinetics, its reversible inhibition of AChE provides a crucial counterpoint to the irreversible inhibition characteristic of organophosphate pesticides. t3db.canih.gov This comparison helps refine models of enzyme-inhibitor interactions and the dynamics of covalent catalysis and reactivation. nih.gov Furthermore, research into the microbial degradation of this compound and its relatives informs the wider field of bioremediation. nih.gov Elucidating the genes and enzymes that bacteria use to break down these compounds could lead to the development of novel strategies for cleaning up pesticide-contaminated environments. nih.gov From a chemical biology perspective, it continues to serve as a chemical probe for studying the cholinergic system, providing insights into the molecular underpinnings of neuro-transmission and neurotoxicity. toxno.com.auwikipedia.org
Q & A
Basic Research Questions
Q. What are the key physicochemical properties and structural identifiers of 3-Methoxyphenyl methylcarbamate?
- Answer : The compound is identified by CAS 3938-28-1 and IUPAC name methyl N-(3-methoxyphenyl)carbamate. While exact molecular weight and formula are not explicitly provided in the evidence, structurally analogous carbamates (e.g., 3-Tolyl-N-methylcarbamate, C₉H₁₁NO₂, MW 165.19 ) suggest a similar framework with a methoxy substitution. Computational tools (e.g., PubChem, NIST Chemistry WebBook) are recommended for deriving precise properties like logP, solubility, and spectral data .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Answer : Based on GHS guidelines for similar carbamates:
- Skin protection : Wear nitrile gloves and apply barrier creams .
- Respiratory protection : Use particulate filters (EN 143 standard) to avoid inhalation .
- Environmental controls : Prevent contamination via sealed containers and avoid drainage systems .
- Post-handling protocols include thorough handwashing and proper glove disposal .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Answer : While direct methods are not described, analogous carbamate syntheses involve:
- Carbamate formation : Reacting 3-methoxyphenol with methyl isocyanate or via carbonate intermediates (e.g., diphenyl carbonate and methylamine, as in phenyl methylcarbamate synthesis ).
- Protection strategies : Use of tert-butyl carbamates for intermediates, followed by deprotection .
Advanced Research Questions
Q. How does the 3-methoxy group influence biological activity in enzyme inhibition studies?
- Answer : The 3-methoxy group enhances potency in enzyme inhibitors. For example, in glycogen synthase kinase-3β (GSK-3β) inhibitors, 3-methoxyphenyl maleimide analogues (e.g., compound 14b) showed IC₅₀ values of 8.80 nM, outperforming thiophenyl or naphthalenyl substitutions. The methoxy group likely improves binding affinity through hydrophobic interactions or hydrogen bonding .
Q. What analytical techniques are effective for quantifying this compound in biological matrices?
- Answer : Methodologies from related studies include:
- Liquid chromatography-mass spectrometry (LC-MS) : For high sensitivity in detecting carbamate derivatives .
- Radiolabeling : Use of ¹⁸F isotopes in positron emission tomography (PET) ligands to track biodistribution, as demonstrated in GSK-3β inhibitor research .
Q. How do structural modifications at the phenyl ring affect toxicological and environmental profiles of methylcarbamates?
- Answer : Substitutions alter toxicity and persistence. For instance:
- Methoxy vs. methyl groups : Methoxy groups may increase hydrophilicity, reducing bioaccumulation but potentially enhancing acute toxicity (e.g., 3-Tolyl-N-methylcarbamate has moderate ecotoxicity ).
- Environmental fate : Structural analogs require containment to prevent groundwater contamination, as carbamates are often persistent in aquatic systems .
Q. What role does this compound play in PET radioligand development?
- Answer : The 3-methoxyphenyl moiety is critical in designing potent inhibitors for imaging targets like GSK-3β. For example, compound 10a (IC₅₀ = 1.70 nM) was radiolabeled with ¹⁸F for in vivo PET imaging, leveraging the group’s binding affinity and metabolic stability .
Methodological Recommendations
- Experimental design : Prioritize structure-activity relationship (SAR) studies to optimize substituent effects on target binding .
- Data contradiction resolution : Cross-validate toxicity data using both in vitro (e.g., enzyme assays) and in silico (e.g., QSAR models) approaches .
- Safety compliance : Adhere to GHS protocols for carbamate handling, including fume hood use and waste segregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
